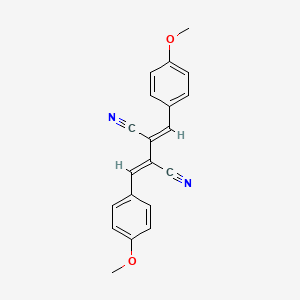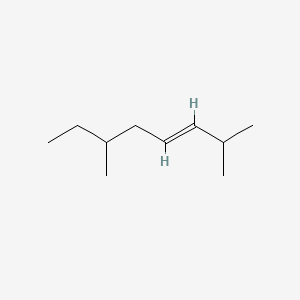
2,6-Dimethyl-3-octene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2,6-dimethyloct-3-ene is an alkene that is (3E)-oct-3-ene substituted by methyl groups at positions 2 and 6. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with 2,6-Dimethyl-3-octene, have been studied for their effectiveness in inhibiting corrosion. In a study, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) demonstrated significant corrosion inhibition properties in acidic solutions, suggesting potential applications of structurally similar compounds in corrosion protection (Chafiq et al., 2020).
Oligomerization Catalysts
Compounds structurally related to 2,6-Dimethyl-3-octene have been explored as catalysts in oligomerization processes. For instance, iron−bis(arylimino)pyridine complexes have shown promise in catalyzing the oligomerization of 1-butene, a process that could be relevant for creating longer hydrocarbon chains in industrial applications (Raucoules et al., 2009).
Dimerization Reactions
Certain palladium carbene catalysts have been developed for the dimerization of 1,3-butadiene, producing compounds like 1,3,7-octatriene. These catalysts demonstrate high efficiency and selectivity, which could be relevant in synthesizing derivatives of 2,6-Dimethyl-3-octene (Harkal et al., 2005).
Molecular Interaction Studies
Photoelectron spectroscopy and other molecular studies have been conducted on compounds like 2,6-dimethylenetricyclo[3.3.01,5.03,7]octane, which can provide insights into the electron interactions and structural properties of similar molecules, including 2,6-Dimethyl-3-octene (Gleiter et al., 1996).
Propiedades
Nombre del producto |
2,6-Dimethyl-3-octene |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(E)-2,6-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6-7,9-10H,5,8H2,1-4H3/b7-6+ |
Clave InChI |
UUHFPYZUZFHRJP-VOTSOKGWSA-N |
SMILES isomérico |
CCC(C)C/C=C/C(C)C |
SMILES |
CCC(C)CC=CC(C)C |
SMILES canónico |
CCC(C)CC=CC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



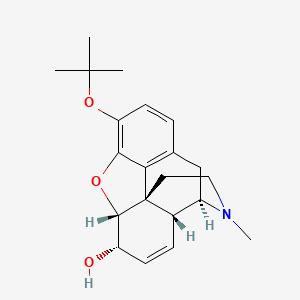
![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)
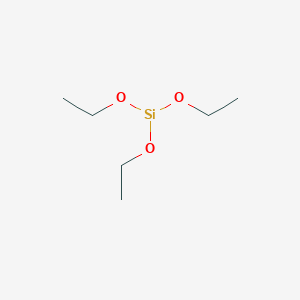

![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)
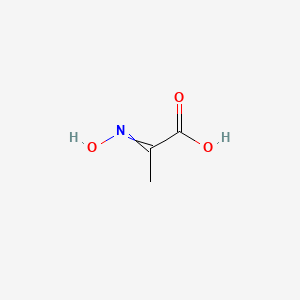
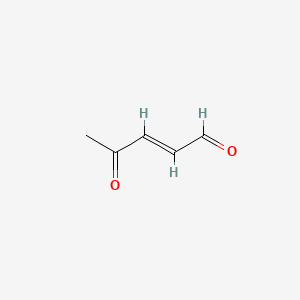

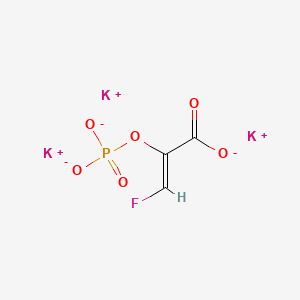
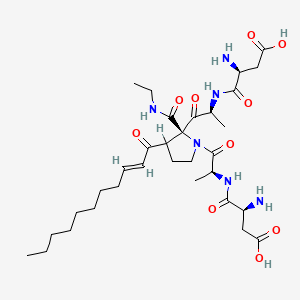
![[(1S,13S,14S,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235134.png)
